molecular formula C10H17NO2 B8723037 Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone

Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone

Cat. No.: B8723037
M. Wt: 183.25 g/mol
InChI Key: HJNFSJVIXSZFEC-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is a complex organic compound characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone typically involves the reaction of cyclopropyl ketone with 4-(hydroxymethyl)-1-piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-(hydroxymethyl)piperidin-1-yl)methanone
  • Methanone, [1-(hydroxymethyl)cyclopropyl]-4-morpholinyl-

Uniqueness

Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxymethyl-substituted piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

cyclopropyl-[4-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C10H17NO2/c12-7-8-3-5-11(6-4-8)10(13)9-1-2-9/h8-9,12H,1-7H2

InChI Key

HJNFSJVIXSZFEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(cyclopropylcarbonyl)-4-carboethoxy piperidine (35 g, 156 mmol) in anhydrous tetrahydrofuran (350 mL) was stirred at ambient temperature under a nitrogen atmosphere. A solution of lithium borohydride in tetrahydrofuran (2M, 78 mL, 156 mmol) was added dropwise. Trimethyl borate (1.77 mL, 15.7 mmol) was added, then the reduction mixture was stirred for about 48 hours. Water was added dropwise with vigorous stirring until the vigorous gas evolution ceased. The mixture was diluted twofold with water and extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. Vacuum distillation (bp 165° C., 0.5 mm Hg) gave a clear, colorless liquid (18.2 g): IR (neat): 3410 (br, s), 3094 (w), 3008 (s), 2918 (s), 2858 (s), 1738 (m), 1613 (s), 1448 (s), 1375 (s), 1316 (s); 1H-NMR: 4.7-4.5 (m, 1H), 4.4-4.1 (m, 1H), 3.6-3.4 (m, 2H), 3.2-2.5 (m, 3H), 2.0-1.7 (m, 4H), 1.4-1.1 (m, 1H), 1.0-0.8 (m, 2H), 0.8-0.65 (m, 2H); HRMS: Calcd for C10H17NO2 :183.1259; Found: 183.1250; Anal.: Calcd for C10H17NO2 :C, 65.54, H, 9.35, N, 7.64; Found: C, 65.83, H, 9.43, N, 7.50.
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